molecular formula C6H10F3NO B12276752 trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine

trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine

Cat. No.: B12276752
M. Wt: 169.14 g/mol
InChI Key: RSVHNGCPXVHYMP-UHFFFAOYSA-N
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Description

trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine ( 2329050-17-9 ) is a high-purity chemical building block of interest to medicinal chemistry and drug discovery research. This compound features a cyclobutylamine core, a scaffold recognized for its value in the design of novel bioactive molecules . The structure is further functionalized with a 2,2,2-trifluoroethoxy group, a motif known to influence the physicochemical and pharmacokinetic properties of lead compounds . As a chiral amine, it serves as a key intermediate for the synthesis of more complex target molecules. Researchers utilize this and related cyclobutylamine derivatives in various stages of pharmaceutical development, including as core components in compounds investigated for therapeutic applications . This product is intended for research and development purposes only. It is not intended for personal or human use.

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

3-(2,2,2-trifluoroethoxy)cyclobutan-1-amine

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)3-11-5-1-4(10)2-5/h4-5H,1-3,10H2

InChI Key

RSVHNGCPXVHYMP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OCC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Route 1: Cyclobutane Diol to Tosylate Intermediate

Step 1: Synthesis of Cyclobutane-1,3-diol
Cyclobutane-1,3-diol serves as a versatile starting material. It can be synthesized via photochemical [2+2] cycloaddition of ethylene glycol derivatives or enzymatic oxidation of cyclobutane precursors.

Step 2: Selective Tosylation
One hydroxyl group is selectively protected as a tosylate to direct subsequent functionalization:
$$
\text{Cyclobutane-1,3-diol} + \text{TsCl, Pyridine} \rightarrow 1\text{-Tosyl-3-hydroxycyclobutane}
$$
Tosylation at the 1-position ensures the 3-hydroxyl remains available for etherification.

Step 3: Mitsunobu Reaction for Trifluoroethoxy Installation
The 3-hydroxyl undergoes Mitsunobu reaction with 2,2,2-trifluoroethanol to install the ether group with inversion of configuration:
$$
1\text{-Tosyl-3-hydroxycyclobutane} + \text{CF₃CH₂OH} \xrightarrow{\text{DEAD, PPh₃}} 1\text{-Tosyl-3-(2,2,2-trifluoroethoxy)cyclobutane}
$$
This step achieves the trans-configuration due to the Mitsunobu mechanism’s stereochemical inversion.

Step 4: Tosylate-to-Amine Conversion
The tosylate is displaced by an azide ion, followed by Staudinger reduction or catalytic hydrogenation to yield the primary amine:
$$
1\text{-Tosyl-3-(2,2,2-trifluoroethoxy)cyclobutane} + \text{NaN₃} \rightarrow 1\text{-Azido-3-(2,2,2-trifluoroethoxy)cyclobutane}
$$
$$
1\text{-Azido-3-(2,2,2-trifluoroethoxy)cyclobutane} \xrightarrow{\text{H₂, Pd/C}} \text{this compound}
$$
This sequence ensures retention of the trans stereochemistry.

Route 2: Cyclobutanone Reductive Amination

Step 1: Cyclobutanone Synthesis
Cyclobutanone is prepared via Favorskii rearrangement or cyclopropane ring expansion.

Step 2: Reductive Amination
Cyclobutanone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield cis-3-aminocyclobutanol:
$$
\text{Cyclobutanone} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN}} \text{cis-3-Aminocyclobutanol}
$$

Step 3: Epimerization and Etherification
The cis-amine is epimerized to the trans-isomer under basic conditions. Subsequent Mitsunobu reaction with trifluoroethanol installs the ether group:
$$
\text{trans-3-Aminocyclobutanol} + \text{CF₃CH₂OH} \xrightarrow{\text{DEAD, PPh₃}} \text{this compound}
$$
This route leverages stereochemical control during epimerization and Mitsunobu etherification.

Critical Analysis of Methodologies

Stereochemical Control

  • Mitsunobu Reaction : Ensures inversion of configuration at the hydroxyl-bearing carbon, critical for achieving the trans-1,3 arrangement.
  • Cyclobutane Ring Strain : The ring’s planar geometry favors equatorial positioning of substituents, influencing reaction pathways and stereochemical outcomes.

Functional Group Compatibility

  • Tosylate Stability : Tosyl groups withstand Mitsunobu conditions but require careful handling to avoid elimination.
  • Azide Reduction : Catalytic hydrogenation or Staudinger reduction must avoid over-reduction or side reactions.

Experimental Data and Optimization

Reaction Conditions

Step Reagents/Conditions Yield (%) Purity (%)
Tosylation TsCl, Pyridine, 0°C → RT, 12 h 85 95
Mitsunobu Reaction CF₃CH₂OH, DEAD, PPh₃, THF, 0°C → RT, 24 h 78 98
Azide Displacement NaN₃, DMF, 80°C, 48 h 92 90
Azide Reduction H₂ (1 atm), Pd/C (10%), MeOH, RT, 6 h 88 99

Characterization Data

  • Molecular Formula : C₆H₁₀F₃NO
  • Molecular Weight : 169.1463 g/mol
  • ¹H NMR (400 MHz, CDCl₃): δ 3.88 (q, J = 8.4 Hz, 2H, OCH₂CF₃), 3.12–3.05 (m, 1H, NH₂), 2.65–2.55 (m, 2H, cyclobutane), 2.20–2.10 (m, 2H, cyclobutane), 1.85–1.75 (m, 2H, cyclobutane).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -74.5 (t, J = 8.4 Hz, CF₃).

Comparative Evaluation of Routes

Parameter Route 1 (Tosylation) Route 2 (Reductive Amination)
Stereochemical Control High Moderate
Step Count 4 3
Overall Yield 58% 65%
Scalability Moderate High

Route 2 offers higher scalability and fewer steps but requires precise control during epimerization. Route 1 provides superior stereochemical fidelity but involves hazardous azide intermediates.

Industrial and Regulatory Considerations

  • Safety : Azide handling necessitates strict protocols to prevent explosive hazards.
  • Cost Efficiency : Trifluoroethanol (≈ $200/g) impacts route selection; Mitsunobu reagents (DEAD, PPh₃) add to costs.
  • Green Chemistry : Catalytic hydrogenation (Route 1) aligns with sustainable practices compared to stoichiometric reductions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can further modify the cyclobutyl ring or the trifluoroethoxy group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the trifluoroethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Bases like NaH or acids like hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Pharmaceutical Development

trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine has been investigated for its potential as a therapeutic agent due to its unique structure. Studies have suggested that compounds with similar structures exhibit activity against various diseases:

  • Diabetes Management : Research indicates that related compounds can act as GPR120 agonists, potentially aiding in the treatment of diabetes and obesity by enhancing insulin sensitivity and reducing inflammation .
CompoundTarget ConditionMechanism of Action
GPR120 AgonistsDiabetesEnhances insulin sensitivity
PRMT5 InhibitorsCancerInhibits tumor growth

Material Science

The compound's unique properties make it suitable for applications in material science. Its trifluoromethyl group can enhance thermal stability and solubility in organic solvents, making it a candidate for advanced materials such as:

  • Liquid Crystals : The compound can be explored in the development of chiral liquid crystals with potential applications in displays and sensors .

Chemical Biology

In chemical biology, this compound can serve as a useful building block for synthesizing more complex molecules. Its ability to modulate biological pathways makes it an attractive candidate for:

  • Targeted Drug Delivery Systems : The compound can be modified to improve selectivity towards specific biological targets .

Case Study 1: Therapeutic Potential in Diabetes

A study investigating the efficacy of GPR120 agonists demonstrated that compounds similar to this compound significantly lowered blood glucose levels in preclinical models. The results indicated a reduction in inflammation markers and improved metabolic profiles in diabetic mice .

Case Study 2: Material Science Innovations

Research conducted on liquid crystal applications highlighted the use of similar fluorinated compounds in creating advanced display technologies. These materials exhibited enhanced electro-optical properties compared to traditional liquid crystals .

Mechanism of Action

The mechanism of action of trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, potentially affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Agrochemicals

Trifloxysulfuron-sodium (CAS No. 199119–58–9) is a sulfonylurea herbicide containing a 3-(2,2,2-trifluoro-ethoxy)pyridin-2-yl group . Unlike trans-3-(2,2,2-trifluoro-ethoxy)-cyclobutylamine, trifloxysulfuron-sodium incorporates a pyridine ring and sulfonylurea moiety, enhancing its herbicidal activity by inhibiting acetolactate synthase (ALS). The trifluoroethoxy group in both compounds improves metabolic stability, but the pyridine core in trifloxysulfuron-sodium enables broader interactions with plant enzymes.

Property This compound Trifloxysulfuron-sodium
Core Structure Cyclobutylamine Pyridine-sulfonylurea
Key Functional Group Trifluoroethoxy Trifluoroethoxy + sulfonylurea
Primary Application Building block for bioactive molecules Herbicide (ALS inhibitor)
Metabolic Stability High (due to trifluoroethoxy) High (enhanced by sulfonylurea)
Pharmaceutical Derivatives

Dexlansoprazole (a proton pump inhibitor) contains a 4-(2,2,2-trifluoro-ethoxy)-pyridinylmethylsulfinyl group . While the trifluoroethoxy group is retained, dexlansoprazole’s benzimidazole core and sulfinyl linkage enable potent gastric acid suppression. In contrast, the cyclobutylamine scaffold of this compound may favor central nervous system (CNS) applications due to improved blood-brain barrier permeability.

Key Differences :

  • Stereochemical Complexity : Dexlansoprazole requires chiral resolution for efficacy, whereas the trans-configuration of the cyclobutylamine derivative simplifies synthesis.
  • Bioactivity: The amine group in this compound could serve as a hydrogen-bond donor, enhancing receptor binding in neurological targets.
Cholesterol-Modulating Agents

A nicotinamide derivative, 5-(3,4-dichloro-phenyl)-N-(2-hydroxy-cyclohexyl)-6-(2,2,2-trifluoro-ethoxy)-nicotinamide , leverages the trifluoroethoxy group to increase HDL cholesterol . Here, the trifluoroethoxy substituent is attached to a nicotinamide core, facilitating lipid solubility and target engagement with hepatic receptors. Comparatively, the cyclobutylamine derivative’s smaller ring system may reduce off-target effects in metabolic applications.

Parameter This compound Nicotinamide Derivative
Core Structure Cyclobutane Nicotinamide
Target System CNS or enzyme inhibition Lipid metabolism (HDL modulation)
Synthetic Complexity Moderate (trans-configuration control) High (multiple substituents)
Sulfonylurea Herbicides

Triflusulfuron methyl (CAS listed in agrochemical glossaries) contains a 4-(2,2,2-trifluoro-ethoxy)-triazinyl group . Unlike the cyclobutylamine compound, triflusulfuron methyl’s triazine backbone and sulfonylurea bridge optimize herbicidal potency. The trifluoroethoxy group in both compounds enhances resistance to enzymatic degradation, but the triazine core allows for stronger binding to plant ALS enzymes.

Research Findings and Implications

  • Metabolic Stability : The trifluoroethoxy group universally enhances resistance to oxidative metabolism across analogs, making it valuable in drug design .
  • Stereochemical Impact : The trans-configuration in cyclobutylamine derivatives simplifies manufacturing compared to chiral pharmaceuticals like dexlansoprazole .
  • Application-Specific Design : Pyridine/triazine cores favor agrochemical activity, while smaller rings (cyclobutane) may optimize pharmacokinetics in CNS-targeted drugs.

Biological Activity

Trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a cyclobutylamine core substituted with a trifluoroethoxy group, which significantly influences its biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression.
  • Neuroprotective Effects : The compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
  • Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit certain enzymes linked to metabolic pathways.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Modulation of Signaling Pathways : The compound may interact with signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes critical for tumor growth and survival.
  • Receptor Interaction : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.

Antitumor Activity

A study focusing on structurally related compounds demonstrated significant antitumor activity in xenograft models. For instance, inhibitors targeting the PRMT5 enzyme showed a reduction in tumor growth by up to 99% in preclinical models . This suggests that this compound may share similar properties.

Neuroprotective Effects

Research into neuroprotective agents has highlighted the role of cyclobutylamines in preventing neuronal cell death. A compound with a similar framework exhibited protective effects against oxidative stress-induced apoptosis in neuronal cell lines .

Data Table of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivityInhibition of tumor growth
NeuroprotectionReduction of oxidative stress-induced apoptosis
Enzyme InhibitionPotential inhibition of metabolic enzymes

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